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molecular formula C14H9ClFIO2 B566889 (5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone CAS No. 1233025-91-6

(5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone

Cat. No. B566889
M. Wt: 390.577
InChI Key: QUAJMLDTSRPLFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08653064B2

Procedure details

Into a reactor was added 3 (15.0 kg, 38.4 mol), 7 (7.2 kg, 46.4 mol) and cyclohexane (230 L). The suspension was degassed three times for at least 3 min each time using a vacuum-nitrogen cycle. Diethylamine (8.6 kg, 119 mol) was added and the reaction mixture was heated to 28 to 33° C. Dichlorobis(triphenylphosphine)palladium (II) (0.134 kg, 0.192 mol) and copper (II) iodide (0.037 kg, 0.192 mol) were added and the mixture was stirred at 28 to 33° C. for at least 15 h until ≧99.0% conversion was obtained by HPLC analysis. Water (68 L) followed by MTBE (92 L) were added. The reaction mixture was heated to 45 to 50° C. and stirred for a minimum of 30 min and until all solids fully dissolved. The phases were separated at 45 to 50° C. and the organic phase was washed with water (2×68 L) at 45 to 50° C. The resulting organic phase was filtered and the reactor was rinsed with MTBE (32 L) at 45 to 50° C. The rinse was then transferred to the second reactor containing the filtrate via the filter membrane. The combined filtrate was concentrated under vacuum using a jacket temperature of 45 to 50° C. until 225 kg remained in the reactor. The mixture was cooled to 35 to 40° C. and a slurry of seed crystals (10 g of 8 in 500 mL cyclohexane) was added. The reaction mixture was stirred for 60 min at 35 to 40° C. and concentrated under vacuum using a jacket temperature of 45 to 50° C. until 144 kg remained in the reactor. The mixture was cooled to 18 to 23° C. over a minimum of 2 h and stirred for an additional 2 h at 18 to 23° C. The resulting suspension was filtered and washed with cyclohexane (2×53 L). The wet cake was dried under vacuum at 40 to 45° C. to provide 16.0 kg (80% yield) of 8. 1H NMR (300 MHz, CDCl3) δ 7.72 (s, 1H), 7.41 (m, 3H), 6.77 (m, 2H), 4.43 (s, 1H), 3.88 (d, J=5.3 Hz, 2H), 3.74 (s, 3H), 1.46 (s, 9H); MS (ESI) m/z 318.4 (M+H+-Boc, 23%), 362.4 (M+H+-t-butyl cation, 20%).
Name
Quantity
15 kg
Type
reactant
Reaction Step One
Name
Quantity
7.2 kg
Type
reactant
Reaction Step One
Quantity
230 L
Type
reactant
Reaction Step One
Quantity
8.6 kg
Type
reactant
Reaction Step Two
Quantity
0.037 kg
Type
catalyst
Reaction Step Three
Quantity
0.134 kg
Type
catalyst
Reaction Step Three
Name
Quantity
92 L
Type
solvent
Reaction Step Four
Name
Quantity
68 L
Type
solvent
Reaction Step Five
Name
Yield
80%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5](I)=[C:6]([C:8]([C:10]2[C:15]([O:16][CH3:17])=[CH:14][CH:13]=[CH:12][C:11]=2[F:18])=[O:9])[CH:7]=1.[CH2:20]([NH:23][C:24](=[O:30])[O:25][C:26]([CH3:29])([CH3:28])[CH3:27])[C:21]#[CH:22].C1CCCCC1.C(NCC)C>[Cu](I)I.ClC1C=CC2C3N=C(NC4C=CC(C(O)=O)=C(OC)C=4)N=CC=3CN=C(C3C(OC)=CC=CC=3F)C=2C=1.CC(OC)(C)C.O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:22]#[C:21][CH2:20][NH:23][C:24](=[O:30])[O:25][C:26]([CH3:28])([CH3:27])[CH3:29])=[C:6]([C:8](=[O:9])[C:10]2[C:15]([O:16][CH3:17])=[CH:14][CH:13]=[CH:12][C:11]=2[F:18])[CH:7]=1

Inputs

Step One
Name
Quantity
15 kg
Type
reactant
Smiles
ClC=1C=CC(=C(C1)C(=O)C1=C(C=CC=C1OC)F)I
Name
Quantity
7.2 kg
Type
reactant
Smiles
C(C#C)NC(OC(C)(C)C)=O
Name
Quantity
230 L
Type
reactant
Smiles
C1CCCCC1
Step Two
Name
Quantity
8.6 kg
Type
reactant
Smiles
C(C)NCC
Step Three
Name
Quantity
0.037 kg
Type
catalyst
Smiles
[Cu](I)I
Name
Quantity
0.134 kg
Type
catalyst
Smiles
ClC1=CC2=C(C3=C(CN=C2C2=C(C=CC=C2OC)F)C=NC(=N3)NC3=CC(=C(C(=O)O)C=C3)OC)C=C1
Step Four
Name
Quantity
92 L
Type
solvent
Smiles
CC(C)(C)OC
Step Five
Name
Quantity
68 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 28 to 33° C. for at least 15 h until ≧99.0% conversion
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The suspension was degassed three times for at least 3 min each time
CUSTOM
Type
CUSTOM
Details
was obtained by HPLC analysis
ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated to 45 to 50° C.
STIRRING
Type
STIRRING
Details
stirred for a minimum of 30 min and until all solids
Duration
30 min
DISSOLUTION
Type
DISSOLUTION
Details
fully dissolved
CUSTOM
Type
CUSTOM
Details
The phases were separated at 45 to 50° C.
WASH
Type
WASH
Details
the organic phase was washed with water (2×68 L) at 45 to 50° C
FILTRATION
Type
FILTRATION
Details
The resulting organic phase was filtered
WASH
Type
WASH
Details
the reactor was rinsed with MTBE (32 L) at 45 to 50° C
ADDITION
Type
ADDITION
Details
containing the filtrate via the filter membrane
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
a jacket temperature of 45 to 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 35 to 40° C.
ADDITION
Type
ADDITION
Details
a slurry of seed crystals (10 g of 8 in 500 mL cyclohexane) was added
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 60 min at 35 to 40° C.
Duration
60 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
a jacket temperature of 45 to 50° C.
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 18 to 23° C. over a minimum of 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
stirred for an additional 2 h at 18 to 23° C
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered
WASH
Type
WASH
Details
washed with cyclohexane (2×53 L)
CUSTOM
Type
CUSTOM
Details
The wet cake was dried under vacuum at 40 to 45° C.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)C#CCNC(OC(C)(C)C)=O)C(C1=C(C=CC=C1OC)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 16 kg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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